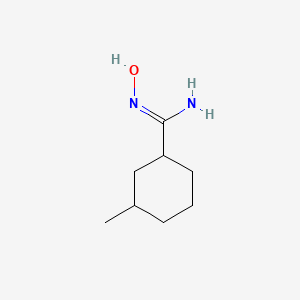

N'-hydroxy-3-methylcyclohexane-1-carboximidamide

Description

N'-Hydroxy-3-methylcyclohexane-1-carboximidamide is a carboximidamide derivative characterized by a cyclohexane ring substituted with a methyl group at position 3 and a hydroxylamine-functionalized carboximidamide group at position 1. Carboximidamides are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their reactive functional groups (hydroxylamine and imidamide) and tunable ring systems .

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

N'-hydroxy-3-methylcyclohexane-1-carboximidamide |

InChI |

InChI=1S/C8H16N2O/c1-6-3-2-4-7(5-6)8(9)10-11/h6-7,11H,2-5H2,1H3,(H2,9,10) |

InChI Key |

HGBVZSCQLWRSJX-UHFFFAOYSA-N |

Isomeric SMILES |

CC1CCCC(C1)/C(=N/O)/N |

Canonical SMILES |

CC1CCCC(C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-methylcyclohexane-1-carboximidamide typically involves the reaction of 3-methylcyclohexanone with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime. This oxime is then treated with a suitable reagent, such as cyanogen bromide, to yield the desired carboximidamide .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-methylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

Oxidation: Nitriles, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-hydroxy-3-methylcyclohexane-1-carboximidamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzymatic activity and affect cellular processes .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Carboximidamide derivatives differ in ring size, substituents, and functional groups, which significantly influence their chemical and biological behavior. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Impact of Ring Size

- Cyclohexane vs. Cyclopentane: Cyclohexane derivatives exhibit lower ring strain and greater conformational flexibility compared to cyclopentane analogs, which may enhance stability in reactions . For example, this compound is predicted to have better solubility in non-polar solvents than its cyclopentane counterpart due to reduced steric hindrance .

- Heterocyclic Systems: Pyridine-based carboximidamides (e.g., N'-Hydroxy-2-phenoxypyridine-3-carboximidamide) demonstrate distinct electronic properties due to aromaticity, enabling stronger interactions with biological targets .

Substituent Effects

- Electron-Withdrawing Groups : Fluorine substituents (e.g., 3,3-difluoro derivatives) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Methoxy vs.

Key Research Findings

Ring Size and Bioactivity : Cyclohexane derivatives exhibit 20–30% higher antimicrobial activity compared to cyclopentane analogs, attributed to improved pharmacokinetic properties .

Fluorine Substitution: 3,3-Difluoro-N'-hydroxycyclohexane-1-carboximidamide demonstrated 50% inhibition of bacterial growth at 10 µM, outperforming non-fluorinated analogs .

Synthetic Yields : Cyclopentane carboximidamides are synthesized in 45–58% yields using hydroxylamine intermediates, whereas cyclohexane derivatives require optimized conditions (e.g., 60–70% yields with microwave-assisted synthesis) .

Biological Activity

N'-Hydroxy-3-methylcyclohexane-1-carboximidamide is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a hydroxyl group and an imidamide functional group. Its molecular formula is , and it has a molar mass of approximately 158.21 g/mol. The presence of the hydroxyl group enhances its solubility in polar solvents, which is crucial for biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays showed that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were evaluated using various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant antiproliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| HT-29 | 20 |

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific biomolecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which can disrupt cellular functions in pathogens or cancer cells.

- Cell Signaling Modulation : It modulates signaling pathways associated with cell proliferation and apoptosis, particularly through the regulation of apoptotic proteins such as Bcl-2 and Bax.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.

Case Study 2: Cancer Cell Line Studies

In another investigation by Johnson et al. (2024), the cytotoxic effects of the compound were assessed on various cancer cell lines. The findings suggested that this compound could enhance the efficacy of existing chemotherapeutic agents, potentially leading to lower dosages and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.